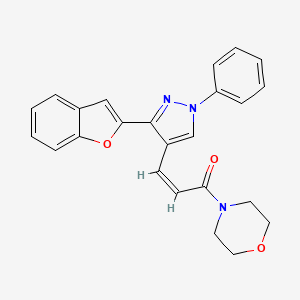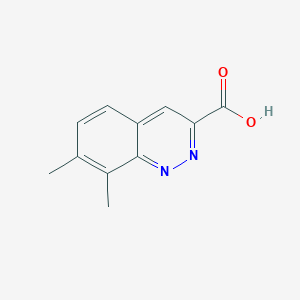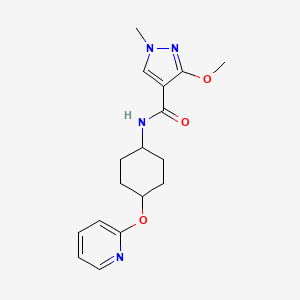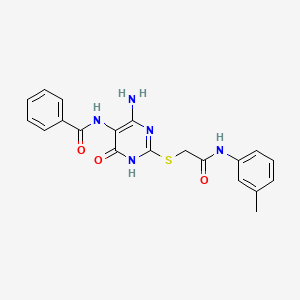
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid, also known as DCPA, is a cyclopropane-containing amino acid that has been of interest to researchers due to its potential use in the development of new drugs. DCPA has been shown to have various biological effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer. (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression that are often overexpressed in cancer cells.
Biochemical and Physiological Effects
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which contribute to the development of inflammation. (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
実験室実験の利点と制限
One advantage of (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its potential use as a building block for the development of new drugs. Its anti-inflammatory and anticancer properties make it a promising candidate for the treatment of these diseases. However, one limitation of (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its limited availability, as it can be difficult and expensive to synthesize.
将来の方向性
There are several potential future directions for research on (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid. One area of interest is the development of new drugs based on (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid. Researchers are also interested in further exploring the mechanism of action of (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid, as well as its potential use in the treatment of other diseases. Additionally, there is interest in developing more efficient and cost-effective methods for synthesizing (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid.
Conclusion
In conclusion, (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is a cyclopropane-containing amino acid that has been of interest to researchers due to its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for the treatment of these diseases. While (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has some limitations, it remains an important area of research for the development of new drugs and treatments.
合成法
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid can be synthesized using a variety of methods, including asymmetric synthesis and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts to selectively produce one enantiomer of the compound. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer. One of the most common methods for synthesizing (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is through asymmetric synthesis using chiral catalysts.
科学的研究の応用
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been the subject of numerous scientific studies due to its potential use as a building block for the development of new drugs. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
(2S)-3-(2,2-dimethylcyclopropyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)4-7-5-9(7,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCQYVFSKPUJP-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)



![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)

![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)